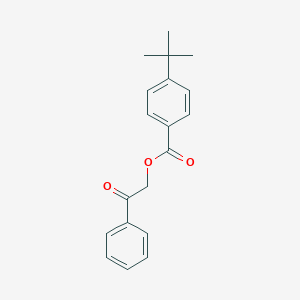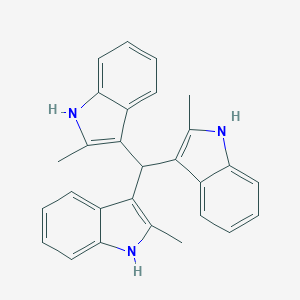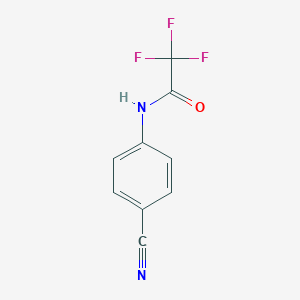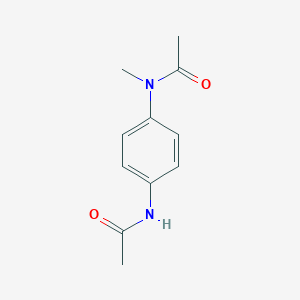
2,5-Difurfurylidenecyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difurfurylidenecyclopentanone (DFCP) is a natural compound that belongs to the family of furanocyclopentenones. It has been isolated from various plants and has been found to possess several biological activities. DFCP has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities.
Wirkmechanismus
The mechanism of action of 2,5-Difurfurylidenecyclopentanone is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been reported to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been reported to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to increase the activity of SOD, CAT, and GPx, which are antioxidant enzymes. Moreover, this compound has been reported to induce apoptosis by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Difurfurylidenecyclopentanone has several advantages for lab experiments. It is a natural compound that can be easily synthesized from furfural and cyclopentanone. This compound has been found to possess several biological activities, which make it a potential candidate for drug development. However, there are also some limitations associated with this compound. It has low solubility in water, which makes it difficult to administer in vivo. Moreover, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its biological activities.
Zukünftige Richtungen
There are several future directions for the research on 2,5-Difurfurylidenecyclopentanone. First, the mechanism of action of this compound needs to be fully elucidated. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied in detail. Third, the potential of this compound as a drug candidate needs to be explored further. Fourth, the synthesis method of this compound needs to be optimized to improve the yield and purity. Finally, the in vivo efficacy of this compound needs to be evaluated in animal models of inflammation, cancer, and viral infections.
Conclusion
In conclusion, this compound is a natural compound that possesses several biological activities. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. This compound can be synthesized from furfural and cyclopentanone in the presence of a catalyst. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways. This compound has several advantages for lab experiments, but there are also some limitations associated with it. Finally, there are several future directions for the research on this compound, which include elucidating its mechanism of action, studying its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate, optimizing its synthesis method, and evaluating its in vivo efficacy.
Synthesemethoden
2,5-Difurfurylidenecyclopentanone can be synthesized from furfural and cyclopentanone in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to give this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2,5-Difurfurylidenecyclopentanone has been extensively studied for its biological activities. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been reported to exhibit antioxidant activity by scavenging free radicals and preventing lipid peroxidation. In addition, this compound has been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
CAS-Nummer |
1026-78-4 |
|---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
(2E,5E)-2,5-bis(furan-2-ylmethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C15H12O3/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ |
InChI-Schlüssel |
UIVKNNAQRINTRE-WGDLNXRISA-N |
Isomerische SMILES |
C1/C(=C\C2=CC=CO2)/C(=O)/C(=C/C3=CC=CO3)/C1 |
SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3 |
Kanonische SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)


![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)







